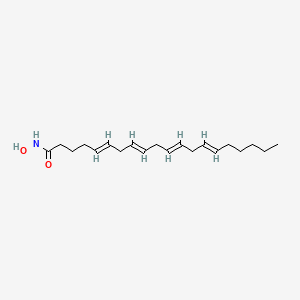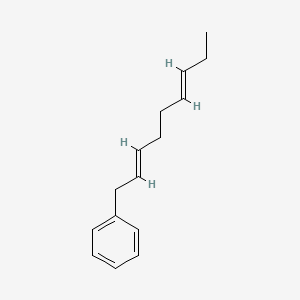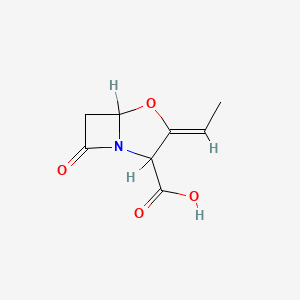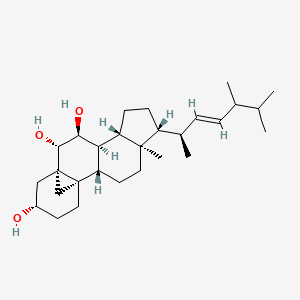
Hatomasterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hatomasterol is an ergostanoid.
Applications De Recherche Scientifique
Isolation from Marine Sponge
- Finding : Hatomasterol was identified as a novel 5,19-cyclosterol in a study focusing on polyhydroxylated sterols isolated from the Okinawan sponge Stylissa sp. The structural determination was made through spectroscopic analysis and chemical conversion. This research highlights the exploration of marine organisms as sources of novel compounds with potential biomedical applications.
- Reference : Mitome et al., 2005
- Finding : this compound and related compounds were part of a 3D-QSAR study investigating their antitrypanosomal activity and cytotoxicity. The study revealed interesting insights into the structural factors influencing the antitrypanosomal potency and selectivity of these compounds. This indicates the potential application of this compound in developing treatments for trypanosomiasis.
- Reference : Nnadi et al., 2018
- Finding : In a study on Arabidopsis thaliana, a transcription factor HAT1 was found to mediate brassinosteroid repressed gene expression. While not directly about this compound, this study underlines the broader context of sterols and related compounds in plant growth and development, suggesting a potential area of research where this compound could be relevant.
- Reference : Zhang et al., 2014
Propriétés
Formule moléculaire |
C28H46O3 |
|---|---|
Poids moléculaire |
430.7 g/mol |
Nom IUPAC |
(1S,2S,5R,6R,9S,10S,11S,12S,13R,15S)-6-[(E,2R)-5,6-dimethylhept-3-en-2-yl]-5-methylpentacyclo[11.4.1.01,13.02,10.05,9]octadecane-11,12,15-triol |
InChI |
InChI=1S/C28H46O3/c1-16(2)17(3)6-7-18(4)20-8-9-21-23-22(11-12-26(20,21)5)27-13-10-19(29)14-28(27,15-27)25(31)24(23)30/h6-7,16-25,29-31H,8-15H2,1-5H3/b7-6+/t17?,18-,19+,20-,21+,22+,23+,24+,25-,26-,27+,28-/m1/s1 |
Clé InChI |
CREDXYMKNYHUGY-DEEMEZQZSA-N |
SMILES isomérique |
C[C@H](/C=C/C(C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H]([C@]45[C@]3(C4)CC[C@@H](C5)O)O)O)C |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2C(C(C45C3(C4)CCC(C5)O)O)O)C |
SMILES canonique |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2C(C(C45C3(C4)CCC(C5)O)O)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


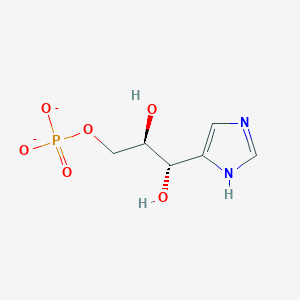
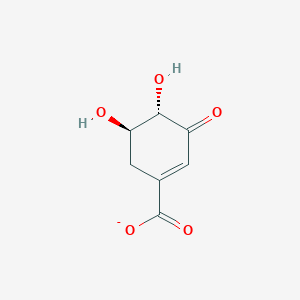
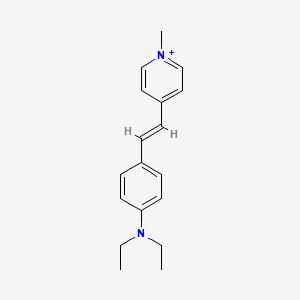
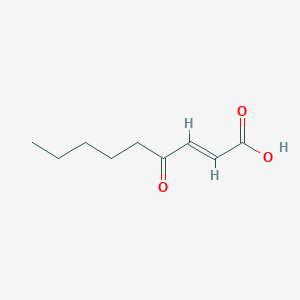


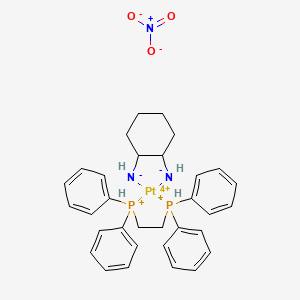


![[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] adamantane-1-carboxylate](/img/structure/B1240027.png)

